2-(2-(Methylthio)ethoxy)acetic acid
Overview
Description
2-(2-(Methylthio)ethoxy)acetic acid is an organic compound with the molecular formula C6H12O3S. This compound is characterized by the presence of a methylthio group attached to an ethoxy acetic acid backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethoxy)acetic acid typically involves the reaction of 2-(methylthio)ethanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-(methylthio)ethanol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylthio)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The methylthio group can participate in redox reactions, influencing the redox state of the cellular environment. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methoxyethoxy)ethoxy)acetic acid: Similar in structure but with a methoxy group instead of a methylthio group.
2-(2-(Ethoxy)ethoxy)acetic acid: Lacks the sulfur atom present in 2-(2-(Methylthio)ethoxy)acetic acid.
Uniqueness
This compound is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific redox reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
IUPAC Name |
2-(2-methylsulfanylethoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9-3-2-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDCICMMGVZDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCOCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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